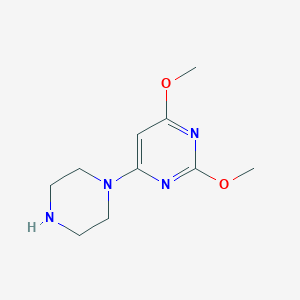

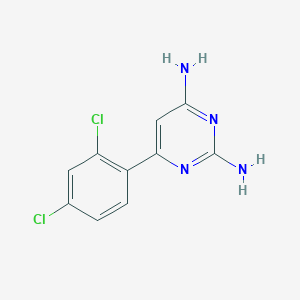

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine

Descripción general

Descripción

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C10H16N4O2 . It has been used in the field of lipidomics for the profiling of free fatty acids (FFAs) in biological samples .

Synthesis Analysis

While specific synthesis methods for 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine were not found in the search results, it’s worth noting that it has been used as a derivatization agent in the analysis of FFAs .Molecular Structure Analysis

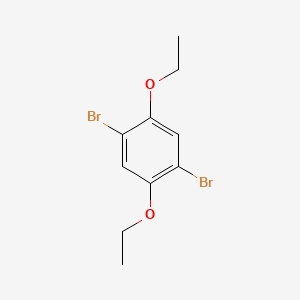

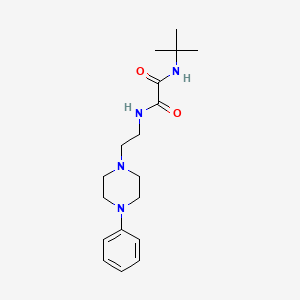

The molecular structure of 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine consists of a pyrimidine ring substituted with two methoxy groups and one piperazinyl group . The InChI code for this compound is 1S/C10H16N4/c1-8-7-10(13-9(2)12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine is 224.13 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

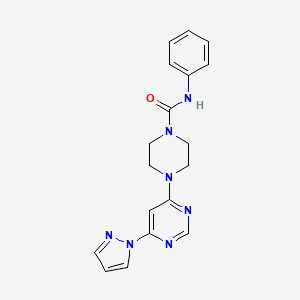

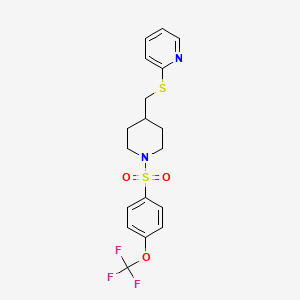

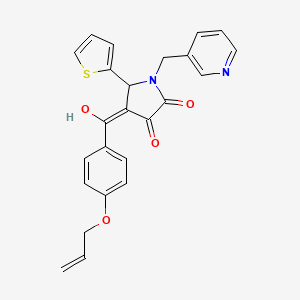

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine and its derivatives have been extensively studied in the context of synthesizing novel compounds with potential biological activities. For instance, new derivatives synthesized from visnagenone and khellinone demonstrated significant anti-inflammatory and analgesic activities, exhibiting high inhibitory action on cyclooxygenase-2 (COX-2) selectivity, and analgesic and anti-inflammatory activities comparable to sodium diclofenac (Abu‐Hashem et al., 2020).

Anticancer Properties

Some derivatives of 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine have demonstrated promising anticancer properties. A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Compounds within this series showed good activity on various cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Analytical Applications in Mass Spectrometry

The compound has been utilized in the development of an isotope labeling reagent for mass spectrometry (MS) analysis. The reagent, d(0)-/d(6)-2, 4-dimethoxy-6-piperazin-1-yl pyrimidine (DMPP), facilitates fast labeling of carboxylic analytes, enhancing the MS response and providing additional sequence information in MS analysis. This application is significant in determining trace free fatty acids in human urine and could be a valuable tool for MS detection of compounds containing carboxyl groups (Leng et al., 2013).

Antioxidant and Anti-inflammatory Activities

Compounds containing 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine have also been synthesized for their antioxidant and anti-inflammatory properties. They have been evaluated for their protective effects against cell damage induced by hydrogen peroxide and their potential in the treatment of diseases like cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine is Free Fatty Acids (FFAs) . FFAs play diverse roles in cellular energy and signaling and are critical molecules in various biological states .

Mode of Action

The compound is known to improve the ionization efficiency of FFAs under electrospray ionization mass spectrometry (ESI-MS) conditions . This suggests that it interacts with FFAs to enhance their detection and quantification in biological samples .

Biochemical Pathways

FFAs are involved in various cellular processes including insulin secretion , indicating that the compound could indirectly influence these processes.

Pharmacokinetics

Its ability to improve the ionization efficiency of ffas suggests that it may enhance the bioavailability of these molecules for detection and quantification .

Result of Action

The compound’s action results in improved profiling of FFAs in biological samples . This could potentially aid in the diagnosis and characterization of various metabolic diseases, as FFAs are biomedical indicators of abnormal lipid metabolism .

Action Environment

Given its role in enhancing the ionization efficiency of ffas, factors affecting esi-ms conditions could potentially influence its action .

Propiedades

IUPAC Name |

2,4-dimethoxy-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-15-9-7-8(12-10(13-9)16-2)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMECHEUJLSJRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCNCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2788188.png)

![(4-fluorophenyl)[4-(4-methylphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2788192.png)

![3-(3,4-dimethoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2788200.png)

![7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2788205.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2788207.png)